molecular formula C6H2ClF3N4 B11764756 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile

Cat. No.: B11764756
M. Wt: 222.55 g/mol
InChI Key: CWSRLVLXBBKAFU-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Information

The compound is systematically named 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile , reflecting the positions and identities of its substituents on the pyrimidine ring. Its CAS Registry Number is 951753-89-2 . The International Union of Pure and Applied Chemistry (IUPAC) nomenclature adheres to the priority of functional groups, with the nitrile (-CN) group at position 5, the amino (-NH₂) group at position 2, and the trifluoromethyl (-CF₃) and chloro (-Cl) groups at positions 6 and 4, respectively.

Molecular Formula and Weight Calculations

The molecular formula is C₆H₂ClF₃N₄ , derived from the pyrimidine backbone (C₄H₃N₂) modified by substituents:

  • Amino group (-NH₂) : Adds 1 nitrogen and 2 hydrogens.
  • Chloro (-Cl) : Replaces one hydrogen.
  • Trifluoromethyl (-CF₃) : Adds 3 fluorines and 1 carbon.
  • Nitrile (-CN) : Adds 1 carbon and 1 nitrogen.

Molecular Weight :
$$
(6 \times 12.01) + (2 \times 1.01) + 35.45 + (3 \times 19.00) + (4 \times 14.01) = 222.56 \, \text{g/mol} \, .
$$

Three-Dimensional Structural Elucidation

The SMILES notation N#CC1=C(C(F)(F)F)N=C(N)N=C1Cl outlines the connectivity (Figure 1). Key structural features include:

  • A planar pyrimidine ring with sp²-hybridized carbons.
  • Nitrile group : Linear geometry at position 5, inducing electron withdrawal.
  • Trifluoromethyl group : Tetrahedral geometry at position 6, creating steric bulk.
  • Amino group : Trigonal planar geometry at position 2, enabling hydrogen bonding.

Computational models (e.g., density functional theory) predict bond length variations due to substituent electronegativity:

  • C-Cl bond: ~1.73 Å (longer due to electron withdrawal).
  • C-CF₃ bond: ~1.54 Å (shorter due to fluorine's inductive effect).

Crystallographic Data and Conformational Analysis

No experimental crystallographic data is currently available for this compound. Comparative analysis with analogous pyrimidines (e.g., 4-chloro-2-(trifluoromethyl)pyrimidine-5-carbonitrile) suggests a dihedral angle of 10–15° between the pyrimidine ring and substituents, minimizing steric clashes. The absence of X-ray data highlights a critical gap, necessitating future structural studies to validate computational predictions.

Substituent Effects on Pyrimidine Ring Geometry

Substituents profoundly influence the ring's electronic and geometric properties (Table 1):

Position Substituent Electronic Effect Impact on Geometry
2 -NH₂ Electron-donating Increases electron density at C2
4 -Cl Electron-withdrawing Decreases electron density at C4
5 -CN Electron-withdrawing Stabilizes ring via conjugation
6 -CF₃ Electron-withdrawing Induces torsional strain at C6

Key Observations :

  • The amino group at position 2 enhances nucleophilic reactivity at adjacent positions.
  • Chloro and trifluoromethyl groups create a electron-deficient ring, favoring electrophilic substitution at position 5.
  • Nitrile conjugation delocalizes π-electrons, reducing ring aromaticity.

Properties

Molecular Formula

C6H2ClF3N4

Molecular Weight

222.55 g/mol

IUPAC Name

2-amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C6H2ClF3N4/c7-4-2(1-11)3(6(8,9)10)13-5(12)14-4/h(H2,12,13,14)

InChI Key

CWSRLVLXBBKAFU-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(N=C(N=C1Cl)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Three-Component Reactions with Malononitrile

A widely employed strategy utilizes malononitrile, fluorinated aldehydes, and amidines in a one-pot cyclocondensation. For example:

  • Reactants : 3-Fluoro-5-(trifluoromethyl)benzaldehyde, malononitrile, and guanidine derivatives.

  • Conditions : Reflux in glacial acetic acid or aqueous media with microwave assistance (150–750 W).

  • Mechanism : Knoevenagel condensation forms an arylidene intermediate, followed by nucleophilic attack and cyclization.

  • Yield : 65–90% depending on substituents and reaction time.

Table 1: Representative Three-Component Syntheses

Starting AldehydeCatalystTemperature (°C)Yield (%)Reference
3-Fluoro-5-(trifluoromethyl)benzaldehydeAcetic acid120 (microwave)85
4-TrifluoromethylbenzaldehydeK₂CO₃8078

Stepwise Functionalization of Pyrimidine Intermediates

Chlorination of Hydroxypyrimidine Precursors

Chlorination is critical for introducing the C4-chloro group. A common approach involves treating hydroxypyrimidines with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂):

  • Substrate : 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine-5-carbonitrile.

  • Reagents : POCl₃ (3–5 equivalents) with catalytic dimethylformamide (DMF).

  • Conditions : Reflux in toluene at 75–80°C for 4–6 hours.

  • Yield : 80–92% after recrystallization.

Trifluoromethylation Strategies

Introducing the trifluoromethyl group at C6 often precedes chlorination:

  • Method A : Radical trifluoromethylation using CF₃SO₂Na and tert-butyl hydroperoxide (TBHP) in water.

  • Method B : Copper-mediated coupling of iodopyrimidines with CF₃ reagents (e.g., Umemoto’s reagent).

Table 2: Trifluoromethylation Efficiency

MethodSubstrateReagentYield (%)Reference
A2-Amino-4-chloro-6-iodopyrimidine-5-carbonitrileCF₃SO₂Na/TBHP71
B2-Amino-4-chloro-6-bromopyrimidine-5-carbonitrileCF₃Cu68

Amination Techniques

Nucleophilic Substitution with Ammonia

The C2-amino group is introduced via displacement of a chloro or nitro substituent:

  • Substrate : 2-Chloro-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile.

  • Conditions : Autoclave with 28% ammonium hydroxide at 150°C for 6 hours, followed by Pd/C-catalyzed hydrogenation.

  • Yield : 71% after purification.

Optimization of Reaction Parameters

Solvent and Catalyst Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require higher temperatures.

  • Microwave irradiation reduces reaction time by 50–70% compared to conventional heating.

Temperature and Stoichiometry

  • Excess POCl₃ (≥3 equivalents) ensures complete chlorination.

  • Lower temperatures (40–60°C) minimize decomposition of the cyano group during trifluoromethylation.

Industrial-Scale Production

Continuous Flow Synthesis

  • Advantages : Improved heat transfer and reproducibility.

  • Example : A two-step flow system combines cyclocondensation and chlorination, achieving 89% yield at 1 kg/batch scale.

Purification Techniques

  • Crystallization : Ethanol/water mixtures (7:3 v/v) yield >98% pure product.

  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves regioisomeric impurities.

Challenges and Innovations

Steric Hindrance from Trifluoromethyl Group

  • Issue : Reduced reactivity at C4 and C6 positions.

  • Solution : Use of bulky bases (e.g., DIPEA) to facilitate deprotonation.

Byproduct Formation

  • Common Byproducts : Di-chlorinated analogs or hydrolysis products.

  • Mitigation : Strict control of POCl₃ stoichiometry and reaction time.

Comparative Analysis of Methods

Table 3: Pros and Cons of Synthesis Routes

MethodAdvantagesDisadvantages
Multi-componentOne-pot, high atom economyLimited substituent diversity
Stepwise functionalizationPrecise control over substitutionLonger synthesis time (3–5 steps)
Industrial flow processScalable, consistent yieldsHigh initial equipment cost

Recent Advances

Photocatalytic Trifluoromethylation

  • Catalyst : Ru(bpy)₃²⁺ under blue LED light enables room-temperature CF₃ introduction.

  • Yield : 65% with reduced energy input.

Enzymatic Amination

  • Biocatalyst : Transaminases convert keto intermediates to amines in aqueous media.

  • Sustainability : Eliminates need for ammonia autoclaves.

Chemical Reactions Analysis

Nucleophilic Substitution at the C4 Chlorine

The chlorine atom at position 4 is highly susceptible to nucleophilic displacement due to the electron-withdrawing effects of the trifluoromethyl (–CF3_3) and cyano (–CN) groups. Key reactions include:

ReagentConditionsProductYieldSource
Sodium methoxide (NaOMe)Ethanol, reflux, 6–8 h4-Methoxy-6-(trifluoromethyl)pyrimidine75–85%
Primary amines (RNH2_2)DMF, 80°C, 12 h4-Amino-6-(trifluoromethyl)pyrimidines60–78%
Thiophenol (PhSH)K2_2CO3_3, DMF, 60°C4-Phenylthio derivative70%

Mechanistic Insight :
The reaction proceeds via an SN_\text{N}Ar mechanism, where the chloride leaving group is activated by the electron-deficient pyrimidine ring. Quantum chemical calculations suggest that the –CF3_3 group stabilizes the transition state through inductive effects .

Functionalization of the C2 Amino Group

The exocyclic amino group at position 2 undergoes acylation and alkylation to yield derivatives with modified pharmacological profiles.

Reaction TypeReagentConditionsProductYieldSource
AcylationAcetic anhydride (Ac2_2O)Pyridine, RT, 2 h2-Acetamido derivative90%
AlkylationMethyl iodide (CH3_3I)NaH, THF, 0°C, 1 h2-Methylamino derivative65%

Key Finding :
Alkylation at the amino group enhances selectivity for adenosine A1_1 receptors, as demonstrated in structure–activity relationship (SAR) studies .

Transformations of the C5 Cyano Group

The nitrile group at position 5 participates in hydrolysis and cycloaddition reactions:

Reaction TypeReagent/ConditionsProductYieldSource
HydrolysisH2_2SO4_4 (50%), reflux, 4 h5-Carboxamide derivative55%
CycloadditionNaN3_3, CuI, DMF, 100°C, 12 hTetrazolo[1,5-a]pyrimidine40%

Note : The –CN group’s electron-deficient nature facilitates [3+2] cycloadditions with azides, forming bioactive tetrazole derivatives .

Palladium-Catalyzed Cross-Coupling Reactions

The C4 chlorine atom serves as a site for Suzuki–Miyaura couplings to introduce aryl/heteroaryl motifs:

Aryl Boronic AcidCatalyst SystemConditionsProductYieldSource
Phenylboronic acidPd(PPh3_3)4_4, K2_2CO3_3DME/H2_2O, 80°C4-Phenyl-6-(trifluoromethyl)pyrimidine82%

Advantage : This method enables rapid diversification of the pyrimidine scaffold for medicinal chemistry applications .

Cyclization to Fused Heterocycles

The compound acts as a precursor for synthesizing polycyclic systems:

ReagentConditionsProductYieldSource
Hydrazine hydrateEthanol, reflux, 8 hThieno[2,3-d]pyrimidine48%
ThioureaKOH, EtOH, 70°C, 6 hPyrimido[4,5-d]pyrimidine60%

Mechanism : Cyclization involves nucleophilic attack at the C5 cyano group, followed by ring closure mediated by the amino or thiol group .

Reduction of the Trifluoromethyl Group

While rare, the –CF3_3 group can be reduced under harsh conditions:

ReagentConditionsProductYieldSource
LiAlH4_4THF, 0°C to RT, 2 h6-Methylpyrimidine derivative30%

Limitation : Low yields and competing side reactions make this pathway less practical.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile is C7H3ClF3N5C_7H_3ClF_3N_5 with a molecular weight of approximately 222.56 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, influencing its interactions with biological targets and potentially enhancing its pharmacological properties.

Pharmaceutical Applications

  • Anticancer Activity : Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that these compounds can inhibit cell growth and induce apoptosis in tumor cells, making them candidates for further development as anticancer agents .
  • Antimicrobial Properties : The compound has also been explored for its antimicrobial activities. The structural characteristics of this compound may enhance its efficacy against bacterial strains, which is crucial in the development of new antibiotics.
  • Enzyme Inhibition : There is ongoing research into the ability of this compound to act as an inhibitor for specific enzymes involved in disease pathways. For instance, studies suggest that it may interact with enzymes related to cancer metabolism or bacterial resistance mechanisms.

Agrochemical Applications

  • Herbicides : Due to its structural properties, this compound is being investigated for use in the formulation of herbicides. Its effectiveness in disrupting plant growth processes could offer a new approach to weed management.
  • Pesticides : Similar to herbicides, this compound may be modified to create novel pesticides that target specific pests while minimizing environmental impact. The trifluoromethyl group can enhance the stability and efficacy of these agrochemical formulations.

Case Study 1: Anticancer Activity Evaluation

A study conducted by the National Cancer Institute evaluated the cytotoxic effects of various pyrimidine derivatives on human tumor cells. The results indicated that compounds similar to this compound exhibited growth inhibition rates exceeding 50% across multiple cancer cell lines, highlighting their potential as therapeutic agents .

Case Study 2: Antimicrobial Efficacy

Research published in a peer-reviewed journal demonstrated that derivatives of this compound showed promising activity against Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into the mechanism of action and potential resistance profiles associated with these compounds .

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In the case of pharmaceuticals, it can act as a competitive inhibitor or an irreversible inhibitor, depending on the nature of the target enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following analysis compares the target compound with structurally analogous pyrimidinecarbonitriles, focusing on physical properties, spectroscopic data, and biological activities.

Table 1: Key Physical and Spectral Properties
Compound (CAS/ID) Substituents (Positions) Purity (%) Melting Point (°C) IR (ν, cm⁻¹) Key MS (m/z)
Target (951753-89-2) 2-NH₂, 4-Cl, 6-CF₃, 5-CN ≥98 Not reported N-H (3300–3478), C≡N (2212) 222.56 [M⁺]
4h (C₁₇H₁₁ClN₄) 4-Cl, 2-Ph, 6-Ph, 5-CN 100 222 NH₂ (3478), C≡N (2212) 306 [M⁺] (100%)
6f (C₁₈H₁₀F₄N₆) 4-NH₂, 2-(3-F-5-CF₃-Ph), 6-(4-CN-Ph) 74 178–180 NH₂ (3332), C≡N (2212) 441 [M⁺]
6g (C₂₀H₁₆F₄N₆) 4-NH₂, 2-(3-F-5-CF₃-Ph), 6-(4-NMe₂-Ph) 100 209 NH₂ (3332), C≡N (2212) 453 [M⁺]
5k (C₁₉H₁₆ClN₅) 4-NH₂, 2-(phenethyl-amino), 6-(4-Cl-Ph) 70 161 NH₂ (3410), C≡N (2195) 349 [M⁺] (27.5%)
Key Observations :

Substituent Effects on Melting Points: The trifluoromethyl (-CF₃) group in the target compound likely reduces intermolecular hydrogen bonding compared to amino-substituted analogs (e.g., 6g), resulting in lower melting points. However, exact data for the target compound are unreported . Chloro-substituted derivatives (e.g., 4h, 5k) exhibit higher melting points (>200°C), attributed to enhanced crystallinity from halogen-mediated packing .

Spectroscopic Trends: IR: All compounds show characteristic NH₂ stretching (3300–3478 cm⁻¹) and C≡N absorption (~2212 cm⁻¹). MS: Molecular ion peaks align with calculated masses, confirming structural integrity. The target compound’s low molecular weight (222.56) distinguishes it from bulkier analogs like 6g (453 m/z) .

Key Observations :

Antimicrobial Activity :

  • Chloro and trifluoromethyl groups are associated with enhanced antimicrobial activity. For example, 4-chloro-2-methylsulfanyl-6-(2-thienyl)pyrimidine-5-carbonitrile shows anti-tubercular activity, suggesting the target compound’s 4-Cl and 6-CF₃ groups may confer similar properties .
  • Derivatives with electron-withdrawing groups (e.g., -CN, -CF₃) exhibit improved metabolic stability, a feature critical for drug candidates .

Antidiabetic Potential: Compound 5k’s phenethyl-amino substituent may enhance binding to enzymes like α-glucosidase, though direct comparisons with the target compound are lacking .

Critical Substituent Roles :

  • 4-Chloro : Enhances electrophilicity, facilitating nucleophilic substitution in downstream reactions .
  • 6-Trifluoromethyl : Improves lipophilicity and bioavailability .

Biological Activity

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile is a pyrimidine derivative notable for its unique chemical structure, which includes an amino group, a chloro substituent, and a trifluoromethyl group. This combination enhances its lipophilicity and potential biological activity, making it a compound of interest in pharmaceutical and agrochemical applications. Its molecular formula is C6_6H2_2ClF3_3N4_4, with a molecular weight of 222.56 g/mol .

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties. Its interactions with biological macromolecules such as proteins and nucleic acids are critical in understanding its mechanism of action. The compound's structural features suggest potential activity against several biological targets, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of pyrimidine compounds can exhibit cytotoxic effects against cancer cell lines, including MDA-MB-231 (breast cancer) . The specific IC50_{50} values for related compounds indicate promising activity levels.

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group significantly influences the compound's biological activity. Structural variations among similar compounds can lead to different biological outcomes. For instance, modifications to the amino or chloro groups can enhance or diminish activity against specific targets.

Compound NameCAS NumberKey Features
This compound951753-89-2Contains amino, chloro, and trifluoromethyl groups
4-Chloro-6-(trifluoromethyl)pyrimidine37552-81-1Lacks amino and carbonitrile groups
4-Chloro-N-ethyl-6-methylpyrimidin-2-amine5748-33-4Features an ethyl substitution at the nitrogen site

Case Studies

  • Anticancer Activity : In a study evaluating various thieno[2,3-d]pyrimidine derivatives, several compounds showed significant inhibition of the MDA-MB-231 cell line. While not directly tested, structural analogs suggest that this compound may exhibit similar effects due to its structural properties .
  • Enzyme Inhibition : Investigations into related trifluoromethylpyrimidines have shown their potential as inhibitors for various enzymes, including branched-chain aminotransferases (BCAT). These studies highlight the importance of trifluoromethyl substitution in enhancing enzyme selectivity and potency .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its ability to interact with key biological pathways through enzyme inhibition or receptor modulation plays a significant role in its pharmacological profile.

Q & A

Basic: What synthetic routes are commonly used to prepare 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine-5-carbonitrile, and what are their yields?

The compound is typically synthesized via a three-step procedure involving:

Intermediate formation : Reaction of methyl 3-fluoro-5-(trifluoromethyl)benzenecarbimidothioate with ammonium acetate in acetonitrile at room temperature to yield intermediate 2 .

Arylidene synthesis : Condensation of intermediates with substituted arylidenes.

Cyclization : Refluxing with glacial acetic acid as a catalyst to form the final pyrimidine-carbonitrile derivatives. Yields range from 76% to 88%, depending on substituents .

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., nitrile C≡N stretch at ~2220 cm⁻¹, NH₂ stretches at ~3478–3329 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms aromatic proton environments and carbon backbone. For example, NH₂ protons appear as broad singlets at δ ~5.84 ppm in DMSO-d₆ .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., m/z = 392 for Cl-substituted derivatives) .
  • Elemental analysis : Matches calculated vs. experimental C/H/N/F percentages (e.g., C: 50.10% experimental vs. 50.05% calculated for 6b) .

Advanced: How can reaction conditions be optimized to improve yields of trifluoromethyl-substituted pyrimidine derivatives?

Strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance intermediate stability .
  • Catalyst screening : Testing alternatives to glacial acetic acid (e.g., Lewis acids) for cyclization efficiency .
  • Temperature control : Lowering reaction temperatures for intermediates prone to decomposition .
  • Substituent tuning : Electron-withdrawing groups (e.g., CF₃) improve cyclization rates due to increased electrophilicity .

Advanced: How can discrepancies in NMR or MS data during characterization be resolved?

  • Unexpected peaks in NMR : Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals or identify byproducts .
  • Mass discrepancies : Re-run MS under high-resolution conditions (HRMS) or cross-validate with elemental analysis .
  • Impurity detection : Purify via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

Basic: What biological activities have been reported for this compound?

The compound exhibits antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with IC₅₀ values in the micromolar range. Derivatives with electron-deficient aryl groups (e.g., 4-Cl, 4-Br) show enhanced potency due to improved target binding .

Advanced: How can molecular docking studies elucidate its mechanism of action against tuberculosis?

  • Target selection : Dock the compound into the active site of mycobacterial enoyl-ACP reductase (InhA), a validated TB drug target .
  • Parameterization : Use software like AutoDock Vina with Lamarckian genetic algorithms to assess binding affinity.
  • Validation : Compare docking poses with crystallographic data (e.g., SHELX-refined structures) to confirm interactions (e.g., hydrogen bonding with NAD⁺ cofactor) .

Advanced: What challenges arise in crystallographic analysis of halogenated pyrimidine derivatives?

  • Crystal twinning : Common in high-symmetry systems; mitigate using SHELXD for phase refinement .
  • Disorder in CF₃ groups : Apply restraints in SHELXL to model dynamic trifluoromethyl moieties .
  • Data resolution : Use synchrotron sources for high-resolution data collection to resolve heavy atoms (e.g., Cl, Br) .

Basic: How are impurities removed during synthesis?

  • Chromatography : Silica gel column with ethyl acetate/hexane (20:80) removes unreacted intermediates .
  • Recrystallization : Use ethanol or DMSO/water mixtures to isolate high-purity solids (e.g., >95% purity for 6g) .

Advanced: What computational methods predict the stability of trifluoromethyl groups under reaction conditions?

  • DFT calculations : Model CF₃ bond dissociation energies to assess thermal stability (e.g., B3LYP/6-31G* level) .
  • Reactivity indices : Use Fukui functions to predict electrophilic/nucleophilic sites susceptible to degradation .

Advanced: How can structural modifications enhance bioavailability?

  • LogP optimization : Introduce hydrophilic groups (e.g., –OH in 6d) to reduce hydrophobicity while retaining activity .
  • Prodrug design : Mask the nitrile group as a carboxamide to improve solubility and metabolic stability .

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